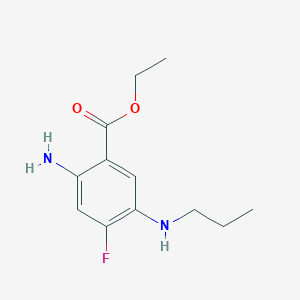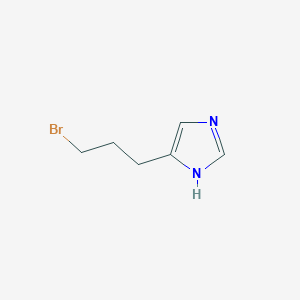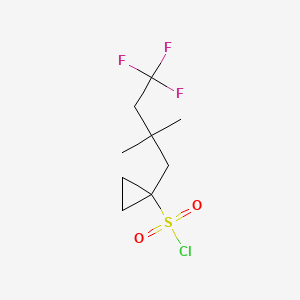
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride is a chemical compound characterized by the presence of a cyclopropane ring, a sulfonyl chloride group, and a trifluoromethyl group
Preparation Methods
The synthesis of 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation reactions: The trifluoromethyl group can undergo oxidation to form trifluoromethyl sulfone derivatives.
Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with cyclopropane and sulfonyl functional groups.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,4,4-Trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride involves its interaction with molecular targets through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to modifications that can alter their function. The trifluoromethyl group contributes to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(4,4,4-Trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride can be compared with other similar compounds, such as:
4,4,4-Trifluoro-2-methyl-1-butanol: This compound contains a trifluoromethyl group but lacks the cyclopropane and sulfonyl chloride functionalities.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: This compound has a trifluoromethyl group and a carbonyl group but differs in its overall structure and reactivity.
4,4,4-Trifluoro-butane-1-sulfonyl chloride: This compound shares the sulfonyl chloride group but has a different carbon backbone and lacks the cyclopropane ring.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a trifluoromethyl group, and a sulfonyl chloride group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H14ClF3O2S |
|---|---|
Molecular Weight |
278.72 g/mol |
IUPAC Name |
1-(4,4,4-trifluoro-2,2-dimethylbutyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H14ClF3O2S/c1-7(2,6-9(11,12)13)5-8(3-4-8)16(10,14)15/h3-6H2,1-2H3 |
InChI Key |
RBSYFGGOPNUYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1(CC1)S(=O)(=O)Cl)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


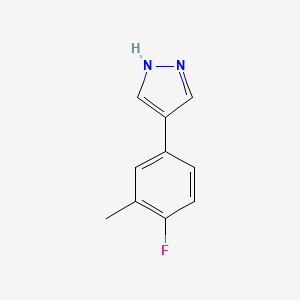
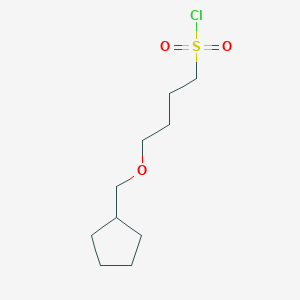
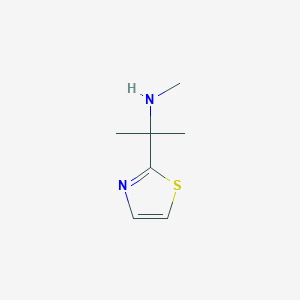
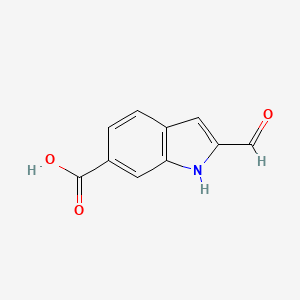
![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)
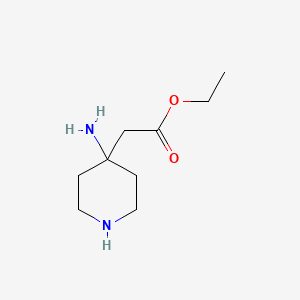
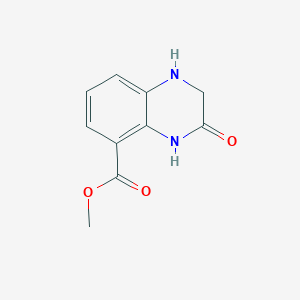
![4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13627669.png)

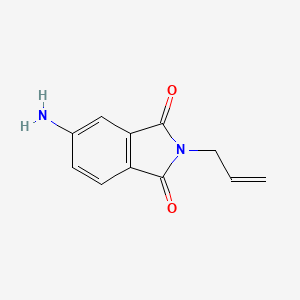

![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)
